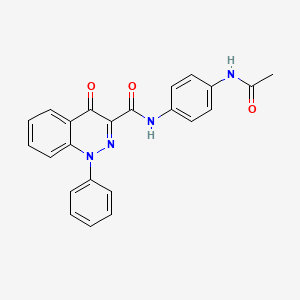

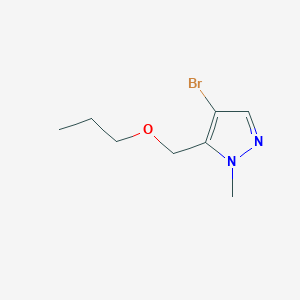

![molecular formula C23H24N4O3S2 B2631619 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide CAS No. 951478-88-9](/img/structure/B2631619.png)

2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

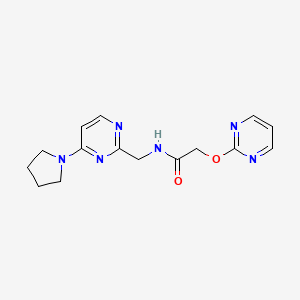

2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.

BenchChem offers high-quality 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methods

The compound’s synthesis methods are crucial for understanding its properties and applications. Researchers have explored various routes to obtain pyrimido[4,5-d]pyrimidine derivatives, including the titled compound. These methods involve cyclization reactions, functional group transformations, and multistep syntheses . Further studies on efficient and scalable synthetic approaches are essential for broader applications.

Reactivities of Substituents

Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is vital. These substituents influence the compound’s stability, solubility, and interactions with other molecules. Investigating the effects of different functional groups can guide targeted modifications for specific applications.

a. Anticancer Agents: Pyrimido[4,5-d]pyrimidines exhibit promising anticancer activity. Researchers have synthesized derivatives with selective inhibition of epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression . These compounds may serve as leads for developing novel chemotherapeutic agents.

b. Anti-inflammatory Properties: Certain pyrimido[4,5-d]pyrimidines demonstrate anti-inflammatory effects. By modulating inflammatory pathways, they could contribute to the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

c. Antimicrobial Agents: Exploring the antimicrobial potential of pyrimido[4,5-d]pyrimidines is essential. These compounds may inhibit bacterial or fungal growth, making them valuable candidates for drug development.

d. Neuroprotective Compounds: Given their structural diversity, pyrimido[4,5-d]pyrimidines might have neuroprotective properties. Investigating their effects on neuronal cells and potential applications in neurodegenerative diseases is an exciting avenue.

e. Enzyme Inhibitors: Researchers have synthesized pyrimido[4,5-d]pyrimidines as enzyme inhibitors. These compounds could target specific enzymes involved in metabolic pathways, providing therapeutic options for metabolic disorders.

f. Plant Growth Regulators: Indole derivatives, including pyrimido[4,5-d]pyrimidines, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Understanding the effects of pyrimido[4,5-d]pyrimidines on plant physiology could lead to innovative agricultural applications .

Conclusion

The titled compound’s diverse applications span cancer therapy, inflammation control, microbial inhibition, neuroprotection, enzyme modulation, and potential use in agriculture. Researchers continue to explore its properties, aiming to unlock novel therapeutic avenues. 🌱🔬🧪

Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(56), 32617–32638. Read more

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. [Read more](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y

Propriétés

IUPAC Name |

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-5-27-18-9-7-6-8-17(18)22-19(32(27,29)30)12-24-23(26-22)31-13-20(28)25-21-15(3)10-14(2)11-16(21)4/h6-12H,5,13H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIVEKFYBLNDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)

![N-(4-acetylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2631553.png)

![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)